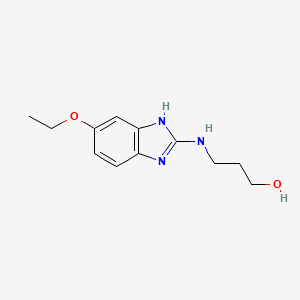

![molecular formula C9H7F3N2O B1348524 6-Methoxy-2-(trifluoromethyl)-1H-benzo[d]imidazole CAS No. 3671-65-6](/img/structure/B1348524.png)

6-Methoxy-2-(trifluoromethyl)-1H-benzo[d]imidazole

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

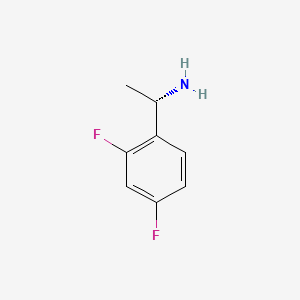

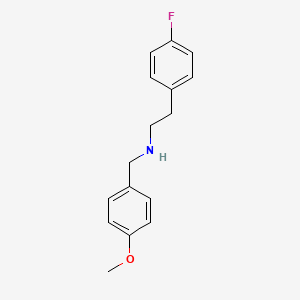

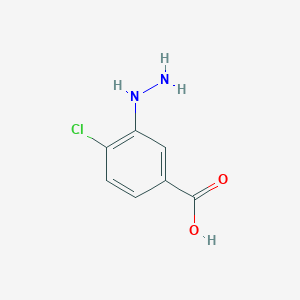

“6-Methoxy-2-(trifluoromethyl)-1H-benzo[d]imidazole” is a compound that contains a benzimidazole core, which is a bicyclic heterocycle consisting of fused benzene and imidazole rings . The trifluoromethyl group is widely prevalent in many pharmaceuticals and agrochemicals because its incorporation into drug candidates could enhance chemical and metabolic stability, improve lipophilicity and bioavailability, and increase the protein bind affinity .

Synthesis Analysis

The synthesis of trifluoromethyl ethers can be achieved by indirect strategies and direct strategies . The indirect strategies include the nucleophilic fluorination of ether groups and electrophilic trifluoromethylation of hydroxyl groups, which suffered from poor substrate scope, harsh reaction conditions and use of highly toxic reagents . The direct strategies are the direct introduction of the trifluoromethoxy group into organic compounds with trifluoromethoxylation reagents .Chemical Reactions Analysis

The trifluoromethylation reaction involves an electrophile and the CF3 anion, while the electrophilic trifluoromethylation reaction involves a nucleophile and the CF3 cation . In 2010, the concept of oxidative trifluoromethylation was proposed: the reaction of nucleophilic substrates and nucleophilic trifluoromethylation reagents in the presence of oxidants .Scientific Research Applications

Synthesis and Structural Analysis

The crystal and molecular structures of derivatives of 6-Methoxy-2-(trifluoromethyl)-1H-benzo[d]imidazole have been studied for insights into their synthesis and potential applications. For example, the synthesis of methyl 1-[(6-methoxy-5-methylpyrimidin-4-yl)methyl]-1H-benzo[d]imidazole-7-carboxylate, a side product in the synthesis of an antitubercular agent, has been reported, highlighting the compound's structural features through a combined X-ray and DFT study (Richter et al., 2023).

Corrosion Inhibition

Research has explored the impact of certain groups like OH, NH2, and OCH3 on the corrosion inhibition efficacy of imidazole derivatives, including those related to this compound, on mild steel in acidic solutions. These studies reveal the compound's potential in enhancing corrosion resistance, suggesting applications in materials science and engineering (Prashanth et al., 2021).

Antioxidant and Antimicrobial Activities

New derivatives have been synthesized and evaluated for their antioxidant and antimicrobial activities. Compounds like 2-(1,5,6-trimethyl-1H-benzo[d]imidazole-2-carbonyl)-2,3-dihydro-1H-pyrazole-4-carbonitriles have shown promising results against various pathogens, indicating the therapeutic potential of such derivatives in developing new treatments (Bassyouni et al., 2012).

Spectroscopic and Theoretical Studies

Studies involving infrared, electronic absorption, and emission spectra of derivatives, like tris(4-methyl-1-(1-methyl-1H-benzo[d]imidazol-2-yl)-4H-benzo[d]imidazo[1,5-a]imidazol-3-yl) methyl, have contributed to understanding the roles of molecular electronic states and axial substitution. Such research provides a foundation for potential applications in molecular electronics and photophysics (Liu et al., 2021).

Nonlinear Optical Materials

The synthesis, characterization, and theoretical studies of potential organic NLO (Non-Linear Optical) materials have been conducted. Compounds synthesized from this compound derivatives have shown significant hyperpolarizability values, indicating their potential as NLO materials for applications in optical and photonic devices (Manikandan et al., 2019).

properties

IUPAC Name |

6-methoxy-2-(trifluoromethyl)-1H-benzimidazole |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7F3N2O/c1-15-5-2-3-6-7(4-5)14-8(13-6)9(10,11)12/h2-4H,1H3,(H,13,14) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GPYQJBAVCKSQTJ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=C(C=C1)N=C(N2)C(F)(F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7F3N2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50334463 |

Source

|

| Record name | 6-Methoxy-2-(trifluoromethyl)-1H-benzimidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50334463 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

216.16 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

3671-65-6 |

Source

|

| Record name | 6-Methoxy-2-(trifluoromethyl)-1H-benzimidazole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3671-65-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 6-Methoxy-2-(trifluoromethyl)-1H-benzimidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50334463 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

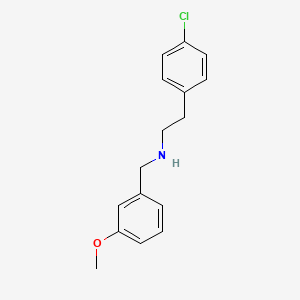

![2,5-dimethyl-3H-thieno[2,3-d]pyrimidin-4-one](/img/structure/B1348479.png)